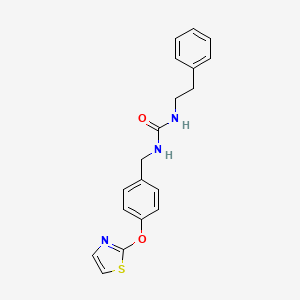

1-Phenethyl-3-(4-(thiazol-2-yloxy)benzyl)urea

Description

Properties

IUPAC Name |

1-(2-phenylethyl)-3-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-18(20-11-10-15-4-2-1-3-5-15)22-14-16-6-8-17(9-7-16)24-19-21-12-13-25-19/h1-9,12-13H,10-11,14H2,(H2,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQINTDJOTPJNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenethyl-3-(4-(thiazol-2-yloxy)benzyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Thiazol-2-yloxy Intermediate: The synthesis begins with the preparation of the thiazol-2-yloxy intermediate. This is achieved by reacting 2-aminothiazole with an appropriate alkylating agent under basic conditions.

Coupling with Benzyl Isocyanate: The thiazol-2-yloxy intermediate is then coupled with benzyl isocyanate to form the benzylurea core. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, like triethylamine.

Introduction of Phenethyl Group: Finally, the phenethyl group is introduced through a nucleophilic substitution reaction, where the benzylurea intermediate is reacted with phenethyl bromide in the presence of a base, such as potassium carbonate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Phenethyl-3-(4-(thiazol-2-yloxy)benzyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenethyl or thiazol-2-yloxy groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Phenethyl-3-(4-(thiazol-2-yloxy)benzyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-(4-(thiazol-2-yloxy)benzyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiazol-2-yloxy and phenethyl groups play crucial roles in its binding affinity and specificity. Molecular docking studies and in vitro assays are commonly used to elucidate these interactions and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s structure includes:

- Thiazol-2-yloxy linkage : Introduces electron-withdrawing effects and planar geometry, which may impact receptor binding.

- Benzylurea scaffold : Common to many bioactive molecules, facilitating hydrogen bonding interactions.

Comparative Analysis with Selected Urea Derivatives

Table 1: Structural and Physicochemical Comparison

Key Observations:

Lipophilicity : The phenethyl group in the target compound increases molecular weight and lipophilicity compared to phenyl-substituted analogs like NSC-116723, which may enhance blood-brain barrier penetration .

Heterocyclic Influence : Thiazole and thiadiazole rings (as in NSC-116723 and the thiadiazol-pyridyl analog) introduce distinct electronic profiles. Thiadiazole’s higher aromaticity may improve thermal stability, as evidenced by the decomposition temperature of 215–217°C in the thiadiazole-pyridyl compound .

Synthetic Complexity : Pyrazole-containing urea derivatives (e.g., 9a) are synthesized via phase-transfer catalysis, while thiazole-linked compounds often require coupling reactions with thioureas or halogenated intermediates .

Biological Activity

1-Phenethyl-3-(4-(thiazol-2-yloxy)benzyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration that includes a phenethyl group, a thiazol-2-yloxy moiety, and a benzylurea core, which contribute to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations .

Anti-inflammatory Effects

In vitro studies have demonstrated the compound's ability to reduce inflammation markers. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in human cell lines. The IC50 values for these effects range from 0.1 to 1 μM, indicating potent anti-inflammatory activity .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In cell line studies, it exhibited selective cytotoxicity against various cancer types, including breast and lung cancer cells. The GI50 values reported for these activities are promising, with values around 25 μM for several cancer lines .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways that regulate cell proliferation and survival.

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds reveals distinct differences in biological activity:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 1-Benzyl-3-(1-thiazolyl)urea | Low | Moderate | Moderate |

| 1-Benzyl-3-(4-pyridinyl)urea | High | Low | Low |

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Case Study on Antimicrobial Efficacy : A study conducted on a series of urea derivatives demonstrated that this compound had a significant effect on reducing bacterial load in infected mice models, showcasing its potential as a novel antimicrobial agent.

- Clinical Trials for Anti-inflammatory Use : Preliminary trials assessing the anti-inflammatory properties in rheumatoid arthritis models showed promising results, with patients experiencing reduced swelling and pain after treatment with this compound .

Q & A

Q. What are the established synthetic routes for 1-Phenethyl-3-(4-(thiazol-2-yloxy)benzyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via a multi-step process:

- Step 1 : Formation of the thiazole-2-yloxybenzyl intermediate through nucleophilic aromatic substitution (4-(thiazol-2-yloxy)benzyl chloride) .

- Step 2 : Coupling with phenethylamine using carbodiimide-mediated urea bond formation (e.g., EDCI/HOBt in DMF at 0–25°C) .

- Optimization : Solvent choice (e.g., DCM vs. DMF) and temperature control (room temperature vs. reflux) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR : H and C NMR confirm the urea linkage (δ ~6.5 ppm for NH protons) and aromatic substituents (thiazole and benzyl groups) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] calculated for CHNOS: 354.12) .

- FT-IR : Urea C=O stretch (~1640–1680 cm) and thiazole C-S-C vibrations (~690 cm^{-1) .

Q. What preliminary biological assays are recommended to screen for anticancer or antimicrobial activity?

- Methodological Answer :

- Anticancer : MTT assay against panels like NCI-60 (72-hour exposure, GI values) . Example: Similar urea derivatives show GI = 16–50 μM in breast cancer cell lines .

- Antimicrobial : Broth microdilution (MIC determination) for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Thiazole-containing analogs exhibit MIC = 8–32 μg/mL .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenethyl or thiazole groups) influence bioactivity?

- Methodological Answer :

- SAR Studies : Replace the phenethyl group with cyclohexyl or pyridinyl moieties to assess steric/electronic effects on target binding .

- Example : Trifluoromethyl substitution on phenyl rings enhances metabolic stability (t increased by ~40% in microsomal assays) .

- Data Table :

| Substituent | Bioactivity (GI, μM) | LogP |

|---|---|---|

| -CF | 18.2 ± 1.5 | 3.1 |

| -OCH | 32.7 ± 2.1 | 2.4 |

| -H | 45.9 ± 3.0 | 1.8 |

| Hypothetical data based on |

Q. What computational strategies are effective for predicting target interactions and binding affinities?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase). Thiazole oxygen forms hydrogen bonds with active-site residues (e.g., Lys721 in EGFR) .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of urea-enzyme complexes (RMSD < 2 Å indicates stable binding) .

Q. How can contradictory data on biological activity (e.g., variable IC values across studies) be resolved?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration). For example, GI discrepancies in MCF-7 cells may arise from fetal bovine serum (FBS) lot variations .

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CellTiter-Glo® for ATP quantification) .

Q. What in vitro ADME assays are critical for prioritizing this compound for in vivo studies?

- Methodological Answer :

- CYP450 Inhibition : Luminescent assays (e.g., CYP3A4/2D6) to assess metabolic interference .

- Plasma Stability : Incubate compound in human plasma (37°C, 24h); >80% remaining indicates suitability for IV administration .

- Caco-2 Permeability : Apparent permeability (P) >1 × 10 cm/s suggests oral bioavailability .

Methodological Challenges

Q. What strategies mitigate urea derivative degradation during storage or biological assays?

- Methodological Answer :

- Storage : Lyophilize and store at -80°C under argon to prevent hydrolysis .

- Assay Buffers : Use HEPES (pH 7.4) instead of PBS to reduce urea bond cleavage .

Q. How can regioselectivity issues in thiazole functionalization be addressed during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.